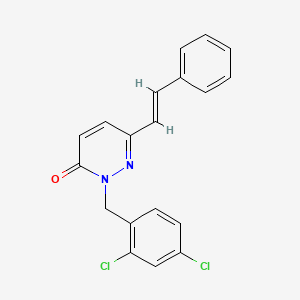

![molecular formula C21H23N3O6S B2373470 ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-96-5](/img/structure/B2373470.png)

ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

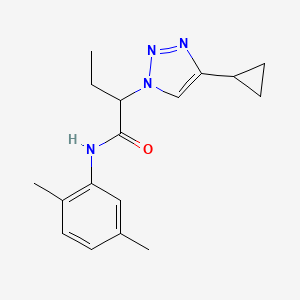

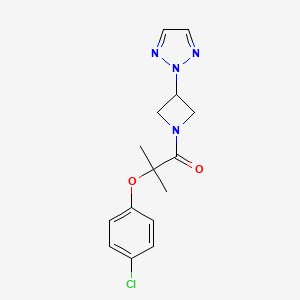

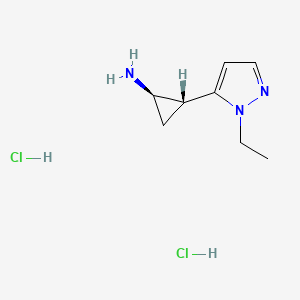

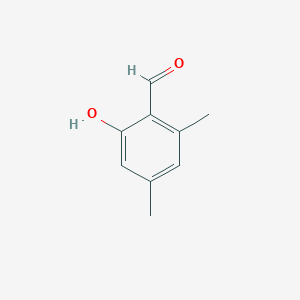

Compounds with structures similar to the one you provided are often used in organic synthesis and medicinal chemistry. They usually contain several functional groups that can undergo various chemical reactions .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions, including condensation reactions and copolymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The structural core motif of 2-amino-3-cyano-4H-chromenes has garnered significant attention due to its pharmacological properties. Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate falls within this category. Researchers have explored its potential as a drug lead, considering its diverse biological activities . Further investigations into its interactions with specific receptors, enzymatic targets, and metabolic pathways could reveal novel therapeutic applications.

Heterocyclic Chemistry

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, including our compound of interest, are essential heterocyclic structures. These compounds serve as key intermediates for subsequent transformations due to their orthogonal functional groups. Synthetic strategies for constructing these heterocycles involve multicomponent reactions (MCRs) with aldehydes, malononitrile, and β-ketoesters. The type of catalyst used significantly influences the outcome of these reactions .

Biocatalysis and Enzymatic Approaches

Exploring enzymatic routes for synthesizing 2-amino-4H-pyran-3-carbonitriles is an emerging field. Biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been investigated for their ability to produce optically active compounds. Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate could be a substrate in such enzymatic transformations .

Organic Synthesis

Researchers have synthesized novel trisubstituted ethylenes containing cyanophenyl propenoates (CPPs) with potential applications in organic and polymer synthesis. While the focus has been on pharmaceutical research, these compounds offer versatility for other synthetic endeavors. Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may contribute to this field .

Dihydropyrano[2,3-c]pyrazoles

The compound’s structure suggests it could participate in the synthesis of dihydropyrano[2,3-c]pyrazoles. These heterocyclic compounds exhibit diverse biological activities and have been synthesized using Lewis acid catalysis. Further exploration of this avenue may reveal additional applications for our compound .

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds generally interact with their targets to inhibit their function . For example, in the case of tubulin, these compounds fit into the colchicine binding site of the αβ-tubulin heterodimer, leading to inhibition of tubulin polymerization .

Biochemical Pathways

For instance, they have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, and antiviral activity .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-cyano-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-5-30-21(26)24-7-6-13-14(10-22)20(31-17(13)11-24)23-19(25)12-8-15(27-2)18(29-4)16(9-12)28-3/h8-9H,5-7,11H2,1-4H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDPCUVDLBNIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)